molecular formula C8H6F3NO3 B1360095 4-Methoxy-3-nitrobenzotrifluoride CAS No. 394-25-2

4-Methoxy-3-nitrobenzotrifluoride

Cat. No.: B1360095
CAS No.: 394-25-2
M. Wt: 221.13 g/mol
InChI Key: MAAFHLOZHBKYTG-UHFFFAOYSA-N
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Preparation Methods

4-Methoxy-3-nitrobenzotrifluoride can be synthesized through several methods. One common synthetic route involves the nitration of 4-methoxybenzotrifluoride using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring .

Industrial production methods often involve similar nitration processes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the production of high-purity this compound .

Chemical Reactions Analysis

4-Methoxy-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-methoxy-3-aminobenzotrifluoride .

Scientific Research Applications

4-Methoxy-3-nitrobenzotrifluoride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-nitrobenzotrifluoride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where improved membrane permeability can enhance the efficacy of therapeutic agents .

Comparison with Similar Compounds

4-Methoxy-3-nitrobenzotrifluoride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the methoxy and nitro groups, which confer distinct reactivity and solubility characteristics, making it valuable in various applications .

Properties

IUPAC Name

1-methoxy-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6F3NO3/c1-15-7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAFHLOZHBKYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192586
Record name 2-Nitro-4-trifluoromethylanisole
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Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-25-2
Record name 4-Methoxy-3-nitrobenzotrifluoride
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Record name 4-Methoxy-3-nitrobenzotrifluoride
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Record name 394-25-2
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Record name 2-Nitro-4-trifluoromethylanisole
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Record name 2-nitro-4-trifluoromethylanisole
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Record name 4-Methoxy-3-nitrobenzotrifluoride
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Synthesis routes and methods I

Procedure details

Reaction of 4-chloro-3-nitrobenzotrifluoride with sodium methoxide to give 4-methoxy-3-nitro-benzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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sodium methoxide
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The 2-amino-4-trifluoromethylphenols (XI) required for the reaction sequence just described may be prepared by conventional methods. Thus, 2-amino-6-fluoro-4-trifluoromethylphenol may be prepared from 2-nitro-4-trifluoromethylchlorobenzene by reacting the latter with sodium methoxide to give 2-nitro-4-trifluoromethylanisole, and reducing this compound to 2-amino-4-trifluoromethylanisole. The latter compound may be diazotised and converted to its fluoborate salt and heated to give 2-fluoro-4-trifluoromethylanisole. This may then be nitrated to form 2-fluoro-6-nitro-4-trifluoromethylanisole, which is then reduced to give 2-amino-6-fluoro-4-trifluoromethylanisole. Finally the latter compound is heated with a demethylating agent, for example an excess of pyridine hydrochloride to give 2-amino-6-fluoro-4-trifluoromethylphenol.
[Compound]
Name
2-amino-4-trifluoromethylphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-6-fluoro-4-trifluoromethylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Sodium methoxide (1.35 g; 25 mmol; 2.5 equiv) was slurried in DMSO (10 mL) and cooled in a cool water bath. Nitroethane (0.79 mL; 11 mmol; 1.1 equiv.) and 4-chloro-3-nitrobenzotrifluoride (1; 1.49 mL; 10 mmol) were mixed and added slowly dropwise with cooling such that the temperature remained between 15 and 20° C. After the addition was complete, the reaction mixture was allowed to warm slowly over 3 h from 15 to 18° C. and then stirred overnight at 18° C. to completely consume 1 according to GC analysis. Toluene (10 mL) was added and the mixture was cooled in ice water and 3 N HCl (10 mL; 30 mmol; 3 equiv) was added dropwise such that the temperature remained below 20° C. After the addition the layers were separated, and the organic solution was dried (Na2SO4) and concentrated to afford 2.60 g of crude product. Analysis of this material by 1H NMR and GC indicated that the major product was 6 with 2 and 3 as minor products. 6: 1H NMR (CDCl3) δ 8.127 (d, 1H, J=1.8 Hz); 7.803 (dd, 1 H, J=2.1, 8.7 Hz); 7.203 (d, 1H, J=9.06 Hz); 4.028 (s, 3H). GC (30 m DB-17, 100° C., 3 min; 100-280° C., 15°/min); 280° C., 1 min): tR 9.35 min.
Name
Sodium methoxide
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Nitroethane
Quantity
0.79 mL
Type
reactant
Reaction Step Two
Quantity
1.49 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

4-chloro-3-nitrobenzotrifluoride (112.8 g) in methanol (200 ml) was mixed with a solution of sodium (11.6 g) in methanol (800 ml) and stirred for 2 hours. The mixture was kept overnight and then stirred and heated under reflux for 3 hours. The solution was left overnight, filtered, and the solvent removed. The remaining oil was taken up in ether (500 ml) and washed with water. The ether solution was dried and evaporated to give 4-methoxy-3-nitrobenzotrifluoride (106 g).
Quantity
112.8 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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